tert-Butyl 2-(4-(trifluoromethoxy)phenyl)acetate
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Overview
Description
tert-Butyl 2-(4-(trifluoromethoxy)phenyl)acetate: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-(trifluoromethoxy)phenyl)acetate typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with tert-butyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(4-(trifluoromethoxy)phenyl)acetate can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-(trifluoromethoxy)phenyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Biology and Medicine: In biological research, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the bioavailability and efficacy of pharmaceutical agents .
Industry: In the agrochemical industry, this compound is investigated for its potential use in the development of new pesticides and herbicides. Its chemical stability and reactivity make it a suitable candidate for various formulations .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(trifluoromethoxy)phenyl)acetate is primarily based on its ability to interact with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(trifluoromethoxy)phenylcarbamate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Comparison: tert-Butyl 2-(4-(trifluoromethoxy)phenyl)acetate is unique due to its specific structural arrangement, which combines the trifluoromethoxy group with an acetate moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the acetate group can influence the compound’s reactivity and solubility, making it more suitable for certain applications .
Properties
Molecular Formula |
C13H15F3O3 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
tert-butyl 2-[4-(trifluoromethoxy)phenyl]acetate |
InChI |
InChI=1S/C13H15F3O3/c1-12(2,3)19-11(17)8-9-4-6-10(7-5-9)18-13(14,15)16/h4-7H,8H2,1-3H3 |
InChI Key |
YRSVGDUJMJDUFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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